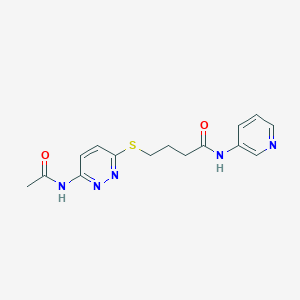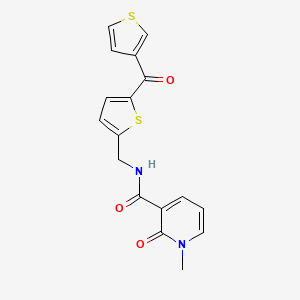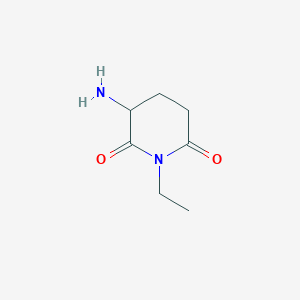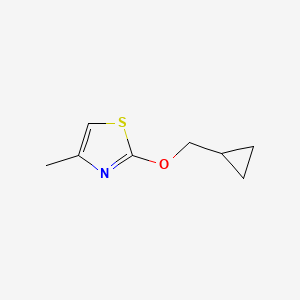![molecular formula C18H15FN4O2S2 B2518050 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 895442-71-4](/img/structure/B2518050.png)
N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. This particular molecule is not directly discussed in the provided papers, but its structure suggests it may have potential as a bioactive compound, possibly as an enzyme inhibitor, given the activities of similar sulfonamide derivatives.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the attachment of various functional groups to the benzenesulfonamide moiety to confer specific properties and biological activities. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involves the creation of a thiazole ring attached to the benzenesulfonamide group . Similarly, the synthesis of compounds with phenyl-1,2,3-triazole moieties explores the use of different linkers to add flexibility to the molecule . These methods could potentially be applied to the synthesis of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide, with the expectation of a multi-step process involving the formation of the thiazolo[3,2-b][1,2,4]triazol ring system and its subsequent attachment to the benzenesulfonamide core.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The presence of a fluorine atom, as seen in the COX-2 inhibitor JTE-522, can significantly enhance the selectivity and potency of the compound . The molecular structure of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide likely includes a similar strategy, using fluorine to improve its binding affinity to the target enzyme.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, compounds with a carbamoyl substituent can be dehydrated to form nitriles . The presence of a thiazolo[3,2-b][1,2,4]triazol ring in the compound of interest suggests that it may participate in specific chemical reactions, such as nucleophilic substitution or addition, which could be exploited in further chemical modifications to enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of flexible triazole moieties can result in highly effective carbonic anhydrase inhibitors . The presence of a fluorine atom can also affect the lipophilicity and metabolic stability of the compound, as seen in the selective COX-2 inhibitor JTE-522 . The physical and chemical properties of N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide would need to be empirically determined, but it is reasonable to expect that its fluorine atom and thiazolo[3,2-b][1,2,4]triazol ring system would confer unique properties that could be beneficial for its biological activity.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anticancer Activities
Research into related sulfonamide compounds has shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. A study by Küçükgüzel et al. (2013) synthesized derivatives by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their activities across several biological assays. These investigations revealed that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
UV Protection and Antimicrobial Properties
The application of thiazole azodyes containing sulfonamide moiety has extended to the textile industry, where they are used for UV protection and antimicrobial finishing of cotton fabrics. Mohamed et al. (2020) designed and utilized these compounds for simultaneous dyeing and protection finishing of cotton textile, enhancing dyeability and providing UV protection and antibacterial properties. This demonstrates the compound's versatility beyond pharmaceutical applications, offering practical benefits in material science (Mohamed et al., 2020).
Carbonic Anhydrase Inhibition for Tumor Treatment
The inhibition of human carbonic anhydrase isozymes, particularly those associated with tumors (hCA IX and XII), by sulfonamides incorporating aroylhydrazone- or thiadiazolyl moieties has been explored as a strategy for cancer therapy. Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory activity against these isozymes, showing low nanomolar activity against hCA II and significant inhibition against CA IX and XII, highlighting their potential as therapeutic agents in treating tumors associated with these isozymes (Alafeefy et al., 2015).
Anticancer and Anti-inflammatory Agents
Further research into sulfonamide derivatives has focused on their potential as anticancer and anti-inflammatory agents. Studies have synthesized various sulfonamide compounds, evaluating their bioactivity against cancer cell lines and their cyclooxygenase-2 (COX-2) inhibitory activities, showcasing the diverse therapeutic applications of these compounds in treating inflammation and cancer (Pal et al., 2003).
Wirkmechanismus
Target of Action
It has been found that similar compounds have shown inhibitory activity against topoisomerase 1 (top1), a crucial enzyme involved in dna replication .
Mode of Action
It is suggested that it may interact with its target enzyme, possibly through binding to the active site, thereby inhibiting its function .
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c19-14-8-6-13(7-9-14)17-21-18-23(22-17)15(12-26-18)10-11-20-27(24,25)16-4-2-1-3-5-16/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNWOYDAPIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2517973.png)



![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)
![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)